Maltooctaose - 6156-84-9

Maltooctaose

Catalog Number: EVT-348249
CAS Number: 6156-84-9
Molecular Formula: C48H82O41
Molecular Weight: 1315.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maltooctaose is a linear oligosaccharide composed of eight glucose units linked by α-1,4 glycosidic bonds. [] It belongs to the maltooligosaccharide series, which are degradation products of starch. [] Maltooctaose is naturally found in low concentrations in starch hydrolysates and serves as a building block for larger carbohydrates. [, ] In scientific research, maltooctaose is primarily utilized as a substrate or model compound to study enzyme kinetics, substrate specificity, and carbohydrate-protein interactions. [, , , , , , , ]

Future Directions
  • Novel Enzyme Inhibitors: Further research can focus on synthesizing and evaluating maltooctaose derivatives as potential inhibitors for specific enzymes involved in carbohydrate metabolism. For example, acarviosyl-maltooligosaccharides, synthesized using DPE1, show promise as new inhibitors of glycoside hydrolases. []

Maltose

Relevance: Maltose is a hydrolysis product of maltooctaose by enzymes such as α-amylase and glucoamylase [, ]. Maltose itself is not hydrolyzed by Bacillus circulans F-2 α-amylase, which preferentially acts on longer maltooligosaccharides like maltooctaose [].

Maltotetraose

Relevance: Maltotetraose is a product of maltooctaose hydrolysis by α-amylase []. Bacillus circulans F-2 α-amylase shows weaker hydrolysis activity towards maltotetraose compared to longer maltooligosaccharides []. In the context of d-enzyme activity, maltotetraose is generated from the disproportionation of maltotriose and other longer maltodextrins [, ].

Maltopentaose

Relevance: Maltopentaose is generated during the hydrolysis of maltooctaose by α-amylase [] and is also produced from the disproportionation reaction catalyzed by d-enzyme [, ].

Maltohexaose

Compound Description: Maltohexaose, consisting of six α(1→4)-linked glucose units, is a substrate for cyclodextrin glycosyltransferase (CGTase) in the presence of α-cyclodextrin, leading to the formation of maltooctaose [].

Relevance: Maltohexaose serves as an efficient acceptor for the transfer of a maltosyl unit from other maltooligosaccharides by CGTase [], highlighting its role in maltooligosaccharide elongation. It can be used as an acceptor substrate with various branched dextrins to study the 4-alpha-glucanotransferase activity of glycogen debranching enzymes (GDE) [].

Maltoheptaose

Relevance: Maltoheptaose is a significant product during the enzymatic hydrolysis of amylose by α-amylase derived from barley malt []. This highlights its relevance in the context of starch degradation and its potential as a substrate for studying amylase activity.

Maltononaose

Relevance: Maltononaose is produced in the reaction of GDE 4-alpha-glucanotransferases with branched dextrins in the presence of maltohexaose []. This highlights its role as a product in reactions involving the transfer of glucose units. Maltononaose also serves as a substrate for cyclodextrin glycosyltransferase (CGTase) in the production of α-cyclodextrin [].

Acarbose

Relevance: Acarbose can be used as a substrate by the enzyme disproportionating enzyme 1 (DPE1) to produce acarviosyl-maltooligosaccharides, including those containing a maltooctaose unit [].

Acarviosyl-Maltooligosaccharides

Relevance: Acarviosyl-maltooligosaccharides, including those with a maltooctaose unit (AC8), are synthesized enzymatically using DPE1 from acarbose and maltooligosaccharides like maltotetraose []. This enzymatic synthesis highlights the potential for generating novel inhibitors of carbohydrate-active enzymes.

α-Cyclodextrin

Relevance: α-Cyclodextrin can be produced from maltononaose by cyclodextrin glycosyltransferase []. It can also be used as an acceptor molecule in reactions catalyzed by this enzyme, leading to the elongation of maltooligosaccharides. For instance, in the presence of α-cyclodextrin, maltohexaose can be elongated to maltooctaose by CGTase [].

β-Cyclodextrin

Relevance: Like α-cyclodextrin, β-cyclodextrin can be produced from linear maltooligosaccharides by cyclodextrin glycosyltransferase []. It highlights the enzyme's ability to cyclize linear maltooligosaccharides of different lengths, leading to the formation of cyclodextrins with varying ring sizes.

γ-Cyclodextrin

Relevance: γ-Cyclodextrin, similar to α- and β-cyclodextrins, can be produced through the cyclization of linear maltooligosaccharides by cyclodextrin glycosyltransferase []. Its relevance as a related compound underscores the structural similarities between cyclic and linear maltooligosaccharides and their interconversion by specific enzymes.

Permethylated α-Cyclodextrin

Relevance: Permethylated α-cyclodextrin can be chemically cleaved to yield a derivative of maltohexaose []. This cleavage reaction highlights the structural relationship between cyclodextrins and linear maltooligosaccharides and provides a chemical route for preparing specific maltooligosaccharide derivatives.

Permethylated γ-Cyclodextrin

Relevance: Permethylated γ-cyclodextrin can be chemically cleaved to produce a maltooctaose derivative []. This cleavage underscores the structural similarities between cyclic and linear maltooligosaccharides and provides a method for synthesizing maltooctaose derivatives for potential applications.

Glycogen

Relevance: Glycogen represents a complex, highly branched structure that incorporates maltooligosaccharide units, including maltooctaose. The enzymes involved in glycogen metabolism, such as glycogen phosphorylase and glycogen debranching enzyme, act on the non-reducing ends of glycogen branches, which may contain maltooligosaccharides of varying lengths, including maltooctaose [, ]. For example, glycogen phosphorylase degrades glycogen branches to yield maltotetraosyl units, and GDE can remove maltotriosyl units from these branches, leaving behind single glucose residues linked via α(1→6) bonds []. These enzymatic activities highlight the close metabolic and structural relationship between glycogen and maltooctaose.

Overview

Maltooctaose is an oligosaccharide composed of eight glucose units linked by α-1,4 glycosidic bonds. It is a member of the maltooligosaccharides family, which are produced through the enzymatic hydrolysis of starch. Maltooctaose plays a significant role in various biochemical processes and has applications in food science, biotechnology, and pharmaceuticals.

Source

Maltooctaose can be derived from starch through enzymatic processes involving specific amylases. These enzymes catalyze the breakdown of starch into shorter oligosaccharides, including maltooctaose. The primary sources for these enzymes include microorganisms such as Aspergillus niger and Bacillus stearothermophilus, which are commonly used in industrial applications for starch hydrolysis .

Classification

Maltooctaose is classified as a non-reducing disaccharide and falls under the category of carbohydrates. It is particularly noted for its role in glycogen synthesis and as a substrate for various enzymatic reactions. In terms of its structural classification, it is categorized within the glycoside hydrolase family, specifically involved in polysaccharide metabolism .

Synthesis Analysis

Methods

Maltooctaose can be synthesized using several methods:

  1. Enzymatic Hydrolysis: This method involves the use of maltogenic α-amylase and maltotetraogenic amylase to hydrolyze starch into maltooligosaccharides, including maltooctaose. The process typically requires controlled conditions to optimize enzyme activity and product yield.
  2. Industrial Production: In industrial settings, maltooctaose is produced through the enzymatic hydrolysis of starch using thermostable amylases derived from thermophilic microorganisms such as Pyrococcus furiosus. This approach allows for efficient production at elevated temperatures, enhancing enzyme stability and activity.

Technical Details

The synthesis process can involve multiple steps, including:

  • Starch gelatinization: Heating starch in water to disrupt its crystalline structure.
  • Enzyme addition: Introducing specific amylases to catalyze the hydrolysis.
  • Reaction monitoring: Adjusting pH and temperature to maintain optimal enzyme activity.
  • Product isolation: Purifying maltooctaose from the reaction mixture using techniques such as chromatography.
Molecular Structure Analysis

Structure

The molecular structure of maltooctaose consists of eight glucose units linked by α-1,4 glycosidic bonds. Its chemical formula is C48H80O40C_{48}H_{80}O_{40} with a molecular weight of approximately 1,056 g/mol. The structure can be represented as follows:

GlucoseGlucoseGlucoseGlucoseGlucoseGlucoseGlucoseGlucose\text{Glucose}-\text{Glucose}-\text{Glucose}-\text{Glucose}-\text{Glucose}-\text{Glucose}-\text{Glucose}-\text{Glucose}

Data

Crystallographic studies have provided insights into the binding interactions between maltooctaose and enzymes such as branching enzymes from Escherichia coli. These studies reveal multiple binding sites that facilitate enzyme-substrate interactions critical for glycogen biosynthesis .

Chemical Reactions Analysis

Reactions

Maltooctaose undergoes several chemical reactions:

  1. Oxidation: Maltooctaose can be oxidized to produce gluconic acid derivatives using oxidizing agents like bromine water or nitric acid.
  2. Reduction: Reduction reactions can yield polyhydric alcohols using reducing agents such as sodium borohydride.
  3. Substitution: Hydroxyl groups on glucose units can undergo substitution reactions, leading to derivatives like acetylated or benzoylated products.

Technical Details

The conditions for these reactions typically involve specific reagents under controlled temperatures and pH levels to ensure optimal yields of desired products.

Mechanism of Action

Process

The mechanism of action for maltooctaose primarily involves its role as a substrate in enzymatic reactions, particularly in glycogen synthesis. Branching enzymes utilize maltooctaose to transfer glucose units during glycogen formation, which is crucial for energy storage in organisms.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maltooctaose is typically a white to off-white powder.
  • Solubility: It is soluble in water but insoluble in organic solvents.

Chemical Properties

  • Stability: Maltooctaose is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or extreme pH.
  • Reactivity: It participates in various chemical reactions typical of carbohydrates, including hydrolysis and oxidation.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to characterize its purity and concentration in mixtures .

Applications

Scientific Uses

Maltooctaose has several applications across different fields:

  1. Biotechnology: It serves as a substrate for studying enzyme kinetics and mechanisms involved in carbohydrate metabolism.
  2. Food Industry: Maltooctaose is utilized as a sweetener and a functional ingredient in food formulations due to its digestibility and low caloric content.
  3. Pharmaceuticals: Its role in glycogen synthesis makes it relevant for research into metabolic disorders related to carbohydrate metabolism .

Properties

CAS Number

6156-84-9

Product Name

Maltooctaose

IUPAC Name

2-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C48H82O41

Molecular Weight

1315.1 g/mol

InChI

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2

InChI Key

RUJILUJOOCOSRO-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Synonyms

O-α-D-Glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-6)-D-glucose;

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

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